Menaquinone 7-d7 Menaquinone 7-d7
Brand Name: Vulcanchem
CAS No.: 1233937-31-9
VCID: VC0127137
InChI: InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D
SMILES: CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C46H64O2
Molecular Weight: 656.059

Menaquinone 7-d7

CAS No.: 1233937-31-9

Cat. No.: VC0127137

Molecular Formula: C46H64O2

Molecular Weight: 656.059

* For research use only. Not for human or veterinary use.

Menaquinone 7-d7 - 1233937-31-9

Specification

CAS No. 1233937-31-9
Molecular Formula C46H64O2
Molecular Weight 656.059
IUPAC Name 5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione
Standard InChI InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D
Standard InChI Key RAKQPZMEYJZGPI-HRQALKRPSA-N
SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Introduction

Chemical Properties and Structure

Menaquinone 7-d7 possesses a defined chemical structure characterized by specific deuterium atom placements. The molecular formula is C₄₆H₅₇D₇O₂, explicitly indicating the seven deuterium atoms that replace hydrogens in the parent structure . The molecular weight is approximately 656.0-656.1 g/mol, reflecting the slight mass increase from the substitution of deuterium for hydrogen atoms .

The full chemical name of the compound is 5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione . This name precisely identifies the positions of the deuterium atoms: four in the 5,6,7,8 positions of the naphthalene ring and three in the methyl group at position 3. This specific deuteration pattern is designed to maintain chemical equivalence with MK-7 while providing a mass shift detectable by mass spectrometry.

Table 1: Chemical Properties of Menaquinone 7-d7

PropertyValueReference
Molecular FormulaC₄₆H₅₇D₇O₂
Molecular Weight656.0-656.1 g/mol
CAS Number1233937-31-9
Physical StateNo data available
SolubilitySimilar to MK-7 (soluble in organic solvents)
Purity≥95% chemical purity, ≥98 atom % deuterium

Analytical Applications

Chromatographic and Mass Spectrometry Methods

Analytical methods employing Menaquinone 7-d7 typically utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The most commonly used ionization sources are atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), with APCI often providing higher signal intensity .

Multiple reaction monitoring (MRM) is typically employed for detection, with specific transitions monitored for both MK-7 and Menaquinone 7-d7. The mass shift introduced by the deuterium atoms allows clear differentiation between the analyte and internal standard, even with identical retention times. Common MRM transitions include m/z 650 → 187 for MK-7 and m/z 657.1 → 194.2 for Menaquinone 7-d7 .

Table 2: LC-MS/MS Parameters for Menaquinone 7-d7 Analysis

ParameterValueReference
Precursor Ion (m/z)657.1
Product Ion (m/z)194.1 or 194.2
Ionization SourceAPCI (preferred) or ESI
Collision Energy37-41 eV
Typical Retention Time~4-6 minutes (method dependent)
Column TypeReverse-phase (e.g., PFP, C18)
Mobile PhaseTypically methanol or methanol/water with formic acid

Sample Preparation Methods

The extraction of Menaquinone 7-d7 from biological matrices generally follows the same procedures used for vitamin K compounds. These typically involve protein denaturation followed by liquid-liquid extraction (LLE) with organic solvents.

A commonly employed method involves adding Menaquinone 7-d7 (typically 10-15 ng) to the biological sample, followed by protein denaturation with ethanol or another denaturing agent. The mixture is then extracted with hexane or another non-polar solvent, sometimes followed by a cleanup step using silica columns. The extract is dried under nitrogen and reconstituted in an appropriate solvent for LC-MS/MS analysis .

In some protocols, surrogate matrices like bovine serum albumin (BSA) in phosphate-buffered saline (PBS) are used for calibration curves to account for matrix effects when measuring endogenous compounds like MK-7 .

Research Applications

Pharmacokinetic Studies

Menaquinone 7-d7 has been instrumental in studies investigating the pharmacokinetics and bioavailability of MK-7 in humans. These studies have revealed important information about MK-7 absorption, distribution, and elimination. Research utilizing this deuterated standard has shown that MK-7 exhibits a relatively long half-life compared to other vitamin K forms, with peak plasma concentrations occurring approximately 6 hours after intake .

Using analytical methods incorporating Menaquinone 7-d7, researchers have determined that MK-7 has superior bioavailability compared to other vitamin K forms, with a half-life of approximately 68-72 hours . This long half-life allows for sustained blood levels and better distribution to extra-hepatic tissues.

Bioavailability Assessment

Methods incorporating Menaquinone 7-d7 have been used to compare the bioavailability of MK-7 from different formulations and sources. For example, studies have shown bioequivalence between synthetic and fermentation-derived MK-7, with 90% confidence intervals for the ratio of the area under the curve (AUC) values falling within 83-111% .

Research has also investigated the impact of different delivery vehicles on MK-7 absorption, finding that while capsules may release MK-7 more rapidly than tablets (with Tmax values of 2-4 hours versus 6 hours, respectively), all formulations provided similar 24-hour absorption profiles .

Table 3: Pharmacokinetic Parameters of MK-7 Determined Using Menaquinone 7-d7 Standards

ParameterValueStudy ConditionsReference
Cmax~6.5-17.2 ng/mlSingle dose (420-1000 µg)
Tmax4-6.5 hoursVarious formulations
Half-life68-72 hoursBiphasic elimination
AUC0-t~353 hr*ng/ml1 mg single dose
AUC0-∞~577 hr*ng/ml1 mg single dose
Endogenous level~2.0 ng/mlBaseline in healthy subjects

Method Validation Parameters

Analytical methods using Menaquinone 7-d7 as an internal standard have undergone rigorous validation to ensure reliable results. Key validation parameters include linearity, precision, accuracy, recovery, matrix effects, and stability.

Studies have reported excellent linearity for MK-7 quantification using Menaquinone 7-d7, with R² values typically exceeding 0.99 . Limits of detection (LOD) and quantification (LOQ) vary by method but have been reported as low as 0.01 ng/ml for LOD in optimized protocols .

Precision, measured as coefficient of variation (CV), is typically below 15% for intra-assay and inter-assay analyses, with many methods achieving CVs below 10% . Recovery rates for both MK-7 and Menaquinone 7-d7 are generally in the range of 40-100%, depending on the specific extraction protocol used .

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